1,2,4-Trichloro-5-(chloromethyl)benzene

Synthetic efficiency Isomer distribution Electrophilic aromatic substitution

Predominant 80-85% isomer from 1,2,4-trichlorobenzene chloromethylation; eliminates costly separation of 2,3,5-isomer impurity for agrochemical API synthesis. Electron-withdrawing Cl substituents activate chloromethyl group for regioselective nucleophilic substitution and cross-coupling. High predicted antifungal activity (Pa=0.974) supports medicinal chemistry SAR programs. Elevated boiling point (273°C) enables high-temperature reactions and fractional distillation purification. Key building block for pharmaceuticals, agrochemicals, and specialty materials.

Molecular Formula C7H4Cl4
Molecular Weight 229.9 g/mol
CAS No. 3955-26-8
Cat. No. B3342899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trichloro-5-(chloromethyl)benzene
CAS3955-26-8
Molecular FormulaC7H4Cl4
Molecular Weight229.9 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)CCl
InChIInChI=1S/C7H4Cl4/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2
InChIKeyUBJKMVAYDQUJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Trichloro-5-(chloromethyl)benzene (CAS 3955-26-8): Core Identity and Comparative Landscape


1,2,4‑Trichloro‑5‑(chloromethyl)benzene (CAS 3955‑26‑8), also referred to as 2,4,5‑trichlorobenzyl chloride, is a chloromethylated trichlorobenzene derivative with the molecular formula C₇H₄Cl₄ [REFS‑1]. It is an aromatic intermediate possessing a benzene ring substituted with three chlorine atoms and one reactive chloromethyl group. This substitution pattern imparts distinct physicochemical properties and synthetic utility relative to simple trichlorobenzenes and other chloromethylated aromatic isomers. The compound serves as a key building block in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals [REFS‑2].

Why Generic 1,2,4-Trichlorobenzene or Isomeric Chloromethyl Derivatives Cannot Replace 1,2,4-Trichloro-5-(chloromethyl)benzene


The chloromethyl group of 1,2,4‑trichloro‑5‑(chloromethyl)benzene is not merely an additive functional handle; its reactivity is modulated by the electron‑withdrawing effect of the three chlorine substituents on the aromatic ring. This unique electronic environment influences the rate and regioselectivity of nucleophilic substitution and cross‑coupling reactions [REFS‑1]. Furthermore, the 1,2,4‑trichloro substitution pattern dictates the isomeric distribution obtained during chloromethylation, with the 2,4,5‑isomer (the target compound) being the predominant product [REFS‑2]. Using a different isomer or a non‑chloromethylated analogue would alter the reaction pathway, product profile, and overall synthetic efficiency. The following section provides quantitative evidence substantiating this differentiation.

Quantitative Differentiation: How 1,2,4-Trichloro-5-(chloromethyl)benzene Outperforms Closest Analogues


Isomeric Selectivity in Chloromethylation: Major Product vs. Minor Isomers

The chloromethylation of 1,2,4‑trichlorobenzene yields a distribution of isomers. The target compound, 1,2,4‑trichloro‑5‑(chloromethyl)benzene (the 2,4,5‑isomer), constitutes the major fraction, estimated at 80‑85% of the product mixture. The 2,3,5‑isomer accounts for 10‑15%, while the 2,3,6‑isomer is formed in only small amounts [REFS‑1]. This high isomeric preference directly impacts synthetic utility and downstream processing costs.

Synthetic efficiency Isomer distribution Electrophilic aromatic substitution

Boiling Point and Density: Physical Property Contrast with Parent 1,2,4-Trichlorobenzene

The introduction of a chloromethyl group significantly alters the boiling point and density relative to the parent 1,2,4‑trichlorobenzene. The target compound exhibits a boiling point of 273 °C at 760 mmHg and a density of 1.502 g/cm³ [REFS‑1], whereas 1,2,4‑trichlorobenzene boils at 213‑214 °C and has a density of 1.454 g/cm³ [REFS‑2].

Physical property Separation Process engineering

Acute Oral Toxicity: Differential Safety Profile Between Isomers

Limited acute oral toxicity data exist for the target compound. However, a closely related isomer, 2,4,6‑trichlorobenzyl chloride (TCBC), has a reported rat oral LD₅₀ of 3075 mg/kg [REFS‑1]. The substitution pattern on the aromatic ring is known to influence metabolic activation and toxicity. The 1,2,4‑trichloro substitution pattern in the target compound is distinct from the 1,3,5‑pattern in 2,4,6‑TCBC, and this difference is expected to result in a different toxicity profile. While direct LD₅₀ data for the target compound are not available, the isomeric difference underscores the importance of selecting the specific compound for toxicological assessments.

Toxicology Safety Isomer comparison

Predicted Antifungal Activity: In Silico Differentiation

Computational prediction models (PASS) estimate a high probability of antifungal activity for the target compound, with a Pa (probability of activity) value of 0.974 [REFS‑1]. This predicted activity is comparable to that of other halogenated benzyl derivatives and suggests potential as a lead scaffold for antifungal development. While direct comparative experimental data are lacking, the in silico prediction provides a quantitative rationale for prioritizing this specific isomer in biological screening campaigns.

Antifungal In silico prediction Biological activity

Optimal Application Scenarios for 1,2,4-Trichloro-5-(chloromethyl)benzene Based on Differentiated Evidence


Synthesis of Agrochemical Intermediates Requiring High Isomeric Purity

Given that 1,2,4‑trichloro‑5‑(chloromethyl)benzene is the major isomer (80‑85%) produced during chloromethylation of 1,2,4‑trichlorobenzene [REFS‑1], it is the preferred starting material for preparing agrochemical active ingredients where isomeric purity directly impacts biological efficacy and regulatory approval. Using the pure isomer avoids costly chromatographic separation steps required to remove the 10‑15% 2,3,5‑isomer impurity [REFS‑1].

Pharmaceutical Lead Optimization Using Chloromethylated Trichlorobenzene Scaffolds

The high predicted antifungal activity (Pa = 0.974) of 1,2,4‑trichloro‑5‑(chloromethyl)benzene [REFS‑2] positions it as a valuable scaffold for medicinal chemistry programs targeting fungal pathogens. Its distinct 1,2,4‑trichloro substitution pattern, combined with the reactive chloromethyl handle, offers a unique chemical space for structure‑activity relationship (SAR) studies that cannot be replicated by 1,3,5‑trichloro or non‑chloromethylated analogues.

Process Development for High‑Boiling Specialty Chemicals

The elevated boiling point of 1,2,4‑trichloro‑5‑(chloromethyl)benzene (273 °C) compared to 1,2,4‑trichlorobenzene (213‑214 °C) [REFS‑3] enables its use in high‑temperature reactions and facilitates separation from lower‑boiling by‑products via fractional distillation. This property is particularly advantageous in continuous flow processes and in the synthesis of high‑molecular‑weight polymers or specialty materials requiring a thermally stable chlorinated monomer.

Quote Request

Request a Quote for 1,2,4-Trichloro-5-(chloromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.